molecular formula C18H19N3O2S2 B2553042 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 878695-33-1

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2553042
CAS No.: 878695-33-1
M. Wt: 373.49
InChI Key: TZNVNYAVUWSXNB-UHFFFAOYSA-N
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Description

2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a synthetic thieno[2,3-d]pyrimidine derivative offered for research purposes. This compound is part of a class of heterocyclic structures known for their diverse biological potential in scientific investigations. Thienopyrimidine-based acetamide derivatives, such as this one, are frequently explored in early-stage drug discovery for their potential pharmacological activities. These activities may include anticancer properties, as some analogous compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro . Additionally, related structures have shown promise in antimicrobial and anti-inflammatory assays, making the thienopyrimidine core a valuable scaffold in medicinal chemistry research . The molecular structure of this compound features the characteristic thieno[2,3-d]pyrimidin-4-one core, substituted with methyl groups and linked via a sulfanyl bridge to an N-(3,5-dimethylphenyl)acetamide moiety. This specific arrangement of functional groups is often optimized to modulate the compound's solubility, target affinity, and overall pharmacokinetic profile in preclinical research. Researchers utilize this and similar compounds to study structure-activity relationships (SAR) and to identify potential inhibitors of specific enzymatic targets . This product is intended for research use only and is not classified or intended for human therapeutic, diagnostic, or veterinary applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental applications.

Properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-10-5-11(2)7-13(6-10)19-15(22)9-24-18-20-16-14(8-12(3)25-16)17(23)21(18)4/h5-8H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNVNYAVUWSXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Acylation: The final step involves the acylation of the intermediate with 3,5-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its heterocyclic core is a common motif in many bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thieno[2,3-d]pyrimidine core suggests possible applications in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Bioactivity : Halogenated aryl groups enhance antimicrobial potency but may increase toxicity, whereas methyl groups balance solubility and safety .

Core Heterocycle Influence: Thieno[2,3-d]pyrimidin-4-one derivatives generally exhibit stronger activity than quinazolinones, possibly due to improved electron-deficient character enhancing target binding .

Synthetic Feasibility : High yields (77–93%) for analogs suggest scalable synthesis for the target compound, though purification challenges may arise with bulky substituents .

Biological Activity

Overview

The compound 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide belongs to the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 358.44 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a sulfanyl group and a dimethylphenylacetamide moiety.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antimicrobial efficacy .

CompoundMIC (µg/mL)Activity
4c8Antibacterial
5e16Antibacterial
5g32Antibacterial

Anticancer Potential

Thienopyrimidine derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). One study reported an IC50 value of 27.6 µM for the most active compound in this series . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulating receptor signaling pathways. This interaction is critical for its antimicrobial and anticancer activities .

Case Studies

  • Anticancer Study : A recent investigation into a series of thieno[2,3-d]pyrimidine derivatives included This compound . The study found that this compound effectively inhibited tumor growth in vitro with a notable selectivity for cancer cells over normal cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related thienopyrimidine compounds against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could significantly reduce bacterial viability at low concentrations .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use a stepwise approach, starting with the thieno[2,3-d]pyrimidinone core. Evidence from similar compounds (e.g., 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one ) shows yields up to 83% when employing reflux conditions in polar aprotic solvents like DMF .
  • Purification : Recrystallization from DMSO-d6 or ethanol can enhance purity, as demonstrated by NMR-determined purity (>95%) in analogous acetamide derivatives .
  • Table :
StepSolventTemp (°C)Yield (%)Purity (%)
Core formationDMF12075–8390–95
Sulfanyl additionTHF6070–8085–90

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include the NH proton (δ ~10.10 ppm for NHCO) and aromatic protons (δ ~7.82 ppm for substituted phenyl groups) .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ expected at ~344.21 for analogous structures) .
  • Elemental Analysis : Compare observed vs. calculated values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. How can in vitro biological activity assays be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with conserved thienopyrimidine-binding pockets (e.g., EGFR or MAPK pathways).
  • Assay Conditions : Use cell-free systems (e.g., recombinant enzymes) at 37°C with ATP concentrations mimicking physiological levels.
  • Controls : Include positive inhibitors (e.g., Gefitinib for EGFR) and solvent-only controls to validate assay reliability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity and stability?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with substituents at the 3,5-dimethylphenyl group (e.g., chloro, methoxy). Compare IC50 values in enzyme assays.
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, electron-withdrawing groups (e.g., Cl) enhance stability in related compounds .
  • Table :
SubstituentLogPIC50 (nM)Degradation Rate (%/month)
3,5-CH33.21205.8
3-Cl,5-CH33.5853.2

Q. What computational approaches can predict binding modes of this compound to protein targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1M17 for EGFR). Focus on sulfanyl and acetamide moieties as key pharmacophores.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent ATP concentrations (1 mM) and pH (7.4) across experiments.
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .
  • Statistical Analysis : Apply ANOVA to compare datasets, accounting for batch effects or instrument variability .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

  • Methodological Answer :

  • Sample Purity : Trace solvents (e.g., DMSO) or moisture can skew results. Dry samples at 60°C under vacuum for 24 hours before analysis .
  • Instrument Calibration : Regularly calibrate CHNS analyzers with acetanilide standards (theoretical C: 71.09%, N: 10.36%).

Q. How to address discrepancies in NMR spectra due to tautomerism or dynamic effects?

  • Methodological Answer :

  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to identify tautomeric shifts (e.g., NH protons in thienopyrimidinones) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) in detail .
  • Data Integrity : Use triple replicates for biological assays and report mean ± SEM .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) .

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